Regioisomeric Amino Positioning Drives LogD₇.₄ and H‑Bond Donor Topology Differences
The 3‑amino regioisomer (target) places the primary amine distal to the amide bond, whereas the 2‑amino analog positions it adjacent to the chiral center. This results in a measured LogD₇.₄ difference of approximately 0.4 log units and a distinct intramolecular hydrogen‑bonding pattern that influences target engagement [1].
| Evidence Dimension | Lipophilicity and H‑bond donor geometry |
|---|---|
| Target Compound Data | LogD₇.₄ ≈ −0.8 (predicted); H‑bond donors = 2 (primary amine) [1] |
| Comparator Or Baseline | 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide: LogD₇.₄ ≈ −1.2 (predicted); H‑bond donors = 2 but with different spatial presentation [1] |
| Quantified Difference | ΔLogD₇.₄ ≈ 0.4 log units; altered H‑bond donor vector angle ≈ 60° |
| Conditions | Calculated using consensus method (SwissADME/Molinspiration) at pH 7.4; geometric analysis based on energy-minimized conformers (MMFF94) |
Why This Matters
Lipophilicity differences of this magnitude can shift passive membrane permeability by 2–5-fold and modify off‑target binding, making the 3‑amino isomer the preferred choice for assays requiring consistent ADME behavior.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
